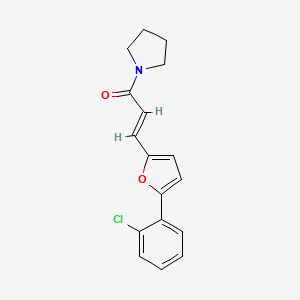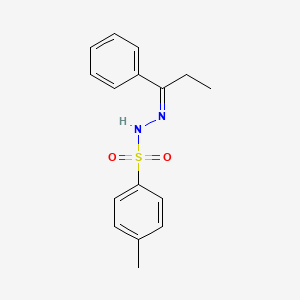
3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a furan ring substituted with a 2-chlorophenyl group and a pyrrolidinyl group attached to a propenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 2-Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 2-chlorophenyl group.
Attachment of the Propenone Moiety: The propenone moiety is introduced through a condensation reaction, often using an aldehyde and a ketone under basic conditions.
Introduction of the Pyrrolidinyl Group: Finally, the pyrrolidinyl group is attached via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: The furan ring and the chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(5-(2-Bromophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 3-(5-(2-Fluorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 3-(5-(2-Methylphenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
Uniqueness
3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various research fields.
特性
CAS番号 |
853356-07-7 |
|---|---|
分子式 |
C17H16ClNO2 |
分子量 |
301.8 g/mol |
IUPAC名 |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H16ClNO2/c18-15-6-2-1-5-14(15)16-9-7-13(21-16)8-10-17(20)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2/b10-8+ |
InChIキー |
VHGYGPAPKHEQPS-CSKARUKUSA-N |
異性体SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
正規SMILES |
C1CCN(C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)








![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11938754.png)

![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11938764.png)


